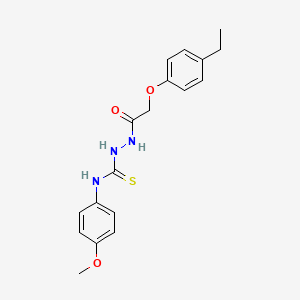![molecular formula C17H11F5N4O B2728342 N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-50-9](/img/structure/B2728342.png)
N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a carboxamide group, and multiple aromatic rings with fluorine substitutions . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the formation of the triazole ring and the introduction of the various substituents . The synthesis would likely involve specialized techniques and require careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in reactions with acids or bases, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
Research has explored the antipathogenic potential of derivatives related to the chemical structure of interest. A study by Limban et al. (2011) synthesized a number of acylthioureas and tested their interaction with bacterial cells. The anti-pathogenic activity was significant, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, demonstrating the potential of these derivatives for further development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Gene Expression Inhibition
Another significant area of application is the inhibition of gene expression. Palanki et al. (2000) conducted structure-activity relationship studies on compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed at improving potential oral bioavailability and demonstrated that certain modifications to the compound structure retained activity, providing insights into the design of more effective gene expression inhibitors (Palanki et al., 2000).
Antimicrobial Agents
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents have been studied by Jadhav et al. (2017). This research highlighted the moderate to good activities of synthesized compounds against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, indicating the potential for the development of new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Epoxide Hydrolase Inhibition
Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, identified through high-throughput screening. This work emphasizes the role of the triazine heterocycle for high potency and selectivity, contributing to the understanding of how to achieve targeted inhibition of this enzyme (Thalji et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F5N4O/c1-9-23-15(16(27)24-11-5-6-13(18)14(19)8-11)25-26(9)12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOCJYBAXWFMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

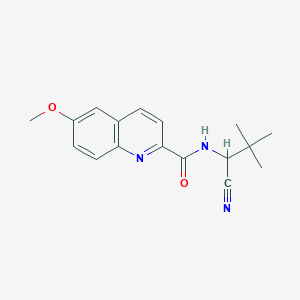
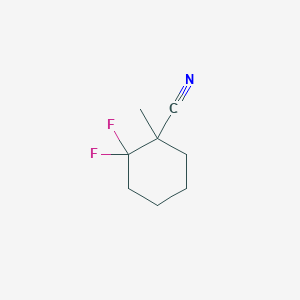
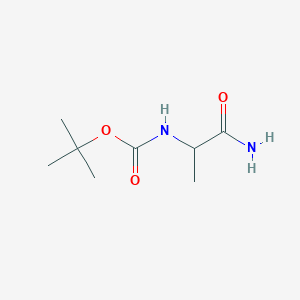
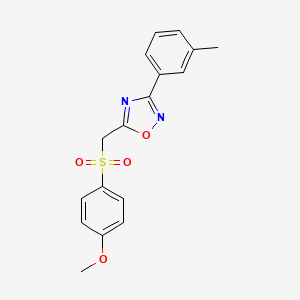
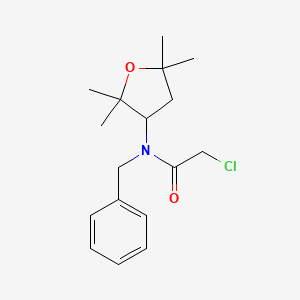
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)
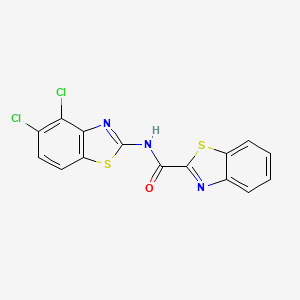
![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)
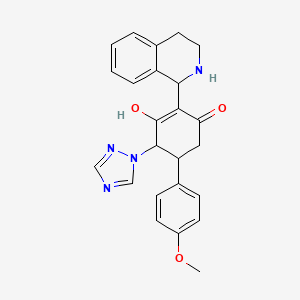
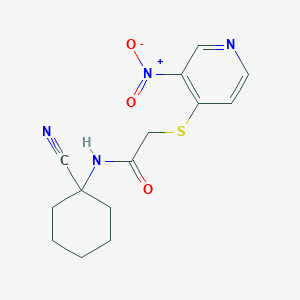
![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
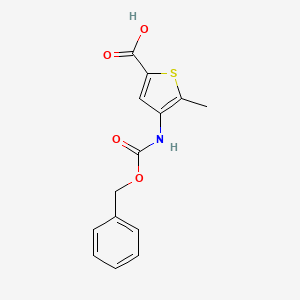
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)
